molecular formula C8H7ClN2 B1510305 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine CAS No. 1025054-90-3

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Cat. No. B1510305
CAS RN: 1025054-90-3
M. Wt: 166.61 g/mol
InChI Key: CSVDZEVPLXGDGS-UHFFFAOYSA-N
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Description

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C8H7ClN2 . It is a derivative of 3-methylpyrrolo[1,2-a]pyrazine, which is a pyrrolopyrazine where the hydrogen at position 3 is replaced by a methyl group .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, can be carried out by various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a study reported the synthesis of new compounds using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine consists of a pyrrolopyrazine core where the hydrogen at position 3 is replaced by a methyl group and the hydrogen at position 1 is replaced by a chlorine atom . The exact mass of the molecule is 166.03000 .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, have shown significant antimicrobial activity . They have been used in the development of new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs, which can be used in the treatment of various inflammatory diseases .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of new antiviral drugs, particularly important in the current global context of emerging and re-emerging viral diseases .

Antifungal Activity

These compounds have shown antifungal properties . They could be used in the development of new antifungal agents, contributing to the control of fungal infections in both humans and agriculture .

Antioxidant Activity

Pyrrolopyrazine derivatives have antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs, which can be used in the treatment of various diseases associated with oxidative stress .

Antitumor Activity

These compounds also exhibit antitumor properties . They could be used in the development of new antitumor agents, contributing to the fight against various types of cancer .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . This suggests that they could be used in the development of new kinase inhibitors, which are important in the treatment of various diseases, including cancer .

Drug Discovery Research

The pyrrolopyrazine structure, including 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, is an attractive scaffold for drug discovery research . It can be used in the design and synthesis of new leads to treat various diseases .

Safety and Hazards

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is classified as having acute toxicity, oral (Category 4), and is harmful if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1-chloro-3-methylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(11)8(9)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDZEVPLXGDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743547
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

CAS RN

1025054-90-3
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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